molecular formula C20H17N5O B5552261 N-[2-(4-phenylpyrimidin-2-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide

N-[2-(4-phenylpyrimidin-2-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide

Cat. No. B5552261
M. Wt: 343.4 g/mol
InChI Key: VVWRSXJTTSEGGM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-[2-(4-phenylpyrimidin-2-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide often involves multi-step reactions that include the formation of the imidazo[1,2-a]pyridine core, followed by various functionalization steps. For example, the synthesis of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides, which share a similar core structure, involves the design and synthesis of 2,6-disubstituted series containing various amine moieties as potential anti-TB agents (Li et al., 2020).

Molecular Structure Analysis

The molecular structure of compounds within this class is characterized by the presence of an imidazo[1,2-a]pyridine core, which is known for its stability and unique electronic properties. Structural analysis often involves X-ray diffraction and density functional theory (DFT) studies to understand the conformation and electronic distribution, as seen in studies of similar compounds (Qin et al., 2019).

Mechanism of Action

The mechanism of action of this compound involves binding to the DNA gyrase of Mycobacterium tuberculosis. Molecular docking simulation of thirty-five (35) molecules of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamide (IPA) with Mycobacterium tuberculosis target (DNA gyrase) was carried out so as to evaluate their theoretical binding affinities .

Future Directions

The future directions for research on this compound involve further development and testing of its potential as an antituberculosis agent. The World Health Organization has taken the initiative to develop new TB drugs, and this compound could be a promising candidate . The research also encouraged the in vivo and in vitro evaluation study for the proposed designed compounds to validate the computational findings .

properties

IUPAC Name

N-[2-(4-phenylpyrimidin-2-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O/c26-20(16-6-7-19-22-12-13-25(19)14-16)23-11-9-18-21-10-8-17(24-18)15-4-2-1-3-5-15/h1-8,10,12-14H,9,11H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVWRSXJTTSEGGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC=C2)CCNC(=O)C3=CN4C=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-phenylpyrimidin-2-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide

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